molecular formula C22H27F3N6O2 B2599183 (6,7-二氢-5H-吡唑并[5,1-b][1,3]噁嗪-2-基)(4-(4-(6-(三氟甲基)吡啶-2-基)哌嗪-1-基)哌啶-1-基)甲酮 CAS No. 2034612-37-6

(6,7-二氢-5H-吡唑并[5,1-b][1,3]噁嗪-2-基)(4-(4-(6-(三氟甲基)吡啶-2-基)哌嗪-1-基)哌啶-1-基)甲酮

货号 B2599183
CAS 编号: 2034612-37-6
分子量: 464.493
InChI 键: NBLLBJLCXFHBRO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound contains several functional groups including pyrazolo, oxazin, piperazin, and piperidin rings. The presence of these functional groups suggests that the compound could have interesting biological activities .


Molecular Structure Analysis

The compound has a complex structure with multiple ring systems. The presence of nitrogen in the rings suggests that the compound could act as a ligand, binding to metal ions or other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. The presence of multiple nitrogen atoms and aromatic rings could make the compound relatively stable and resistant to degradation .

科学研究应用

分子相互作用和药效团模型

研究表明,相关化合物与受体的分子相互作用,提供了对其结合机制的见解。例如,研究阐明了构象分析,并为 CB1 大麻素受体配体开发了统一的药效团模型。这项研究突出了特定分子构象在受体结合中的重要性,并提出了针对大麻素受体的潜在治疗应用 (J. Shim 等,2002)。

抗菌活性

已合成该化合物的衍生物并评估其抗菌特性。一项研究证明了酰胺衍生物的制备,其对细菌和真菌具有有希望的可变和适度活性。这些发现有助于寻找新的抗菌剂,并强调了这些化合物在对抗微生物感染中的潜力 (N. Patel 等,2011)。

拮抗剂和反向激动剂活性

某些衍生物已被确定为大麻素受体的拮抗剂或反向激动剂,为由这些受体介导的疾病提供了潜在的治疗途径。专注于 CB1 受体的研究揭示了以对治疗与大麻素系统失调相关的疾病有益的方式调节受体活性的化合物 (R. Landsman 等,1997)。

结构表征

已经进行了新型吡唑羧酰胺衍生物的结构表征,包括具有哌嗪部分的衍生物。X 射线晶体学和其他光谱方法已用于确认这些化合物的结构,有助于我们了解其潜在的生物活性 (洪水吕等,2013)。

衍生物的合成和表征

已探索了新型吡唑和异恶唑衍生物的合成和表征,以了解它们作为抗菌和抗真菌剂的潜力。此类研究有助于开发具有增强生物活性的新化合物,并可能导致发现新的治疗剂 (P. Sanjeeva 等,2022)。

作用机制

The mechanism of action would depend on the biological target of the compound. Compounds with similar structures have been found to inhibit PDE4 isozymes, especially with a binding affinity for the PDE4B isoform .

未来方向

Future research could focus on synthesizing the compound and studying its biological activity. It could also involve modifying the structure to enhance its activity or reduce potential toxicity .

属性

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-[4-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27F3N6O2/c23-22(24,25)18-3-1-4-19(26-18)29-12-10-28(11-13-29)16-5-8-30(9-6-16)21(32)17-15-20-31(27-17)7-2-14-33-20/h1,3-4,15-16H,2,5-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLLBJLCXFHBRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)N3CCC(CC3)N4CCN(CC4)C5=CC=CC(=N5)C(F)(F)F)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。